2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol
Overview
Description
2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol is a heterocyclic compound that features a benzimidazole core substituted with a 4-chlorophenyl group and a nitro group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol typically involves the condensation of 4-chloroaniline with o-nitroaniline under acidic conditions, followed by cyclization and oxidation steps. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid, and the reactions are carried out at elevated temperatures to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol involves its interaction with various molecular targets. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. It may also interact with specific enzymes, inhibiting their activity and leading to cell death. The exact pathways involved depend on the specific biological context and the nature of the target cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-(4-bromophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol
- 2-(4-fluorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol
- 2-(4-methylphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol .
Uniqueness
What sets 2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom and the nitro group can enhance its ability to interact with biological targets and increase its potency as an antimicrobial or anticancer agent .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-hydroxy-6-nitrobenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O3/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(17(19)20)7-12(11)16(13)18/h1-7,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGJDUVYOHNLGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2O)C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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